molecular formula C20H10Cl2F3NOS B11526054 10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine

10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B11526054
M. Wt: 440.3 g/mol
InChI Key: LXFQAHHCLJJQIY-UHFFFAOYSA-N
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Description

10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of dichlorobenzoyl and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(trifluoromethyl)phenothiazine. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichlorobenzoyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Phenothiazine derivatives are known for their therapeutic properties, including antipsychotic and antiemetic effects.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with specific molecular targets. The dichlorobenzoyl and trifluoromethyl groups enhance the compound’s ability to bind to receptors or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 10-(3,4-Dichlorobenzoyl)-2-methyl-10H-phenothiazine
  • 10-(3,4-Dichlorobenzoyl)-2-ethyl-10H-phenothiazine
  • 10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-thioxanthene

Uniqueness

10-(3,4-Dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of both dichlorobenzoyl and trifluoromethyl groups. These groups confer distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C20H10Cl2F3NOS

Molecular Weight

440.3 g/mol

IUPAC Name

(3,4-dichlorophenyl)-[2-(trifluoromethyl)phenothiazin-10-yl]methanone

InChI

InChI=1S/C20H10Cl2F3NOS/c21-13-7-5-11(9-14(13)22)19(27)26-15-3-1-2-4-17(15)28-18-8-6-12(10-16(18)26)20(23,24)25/h1-10H

InChI Key

LXFQAHHCLJJQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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